ethyl N-{4-[(fluorosulfonyl)oxy]phenyl}carbamate
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Overview
Description
Ethyl N-{4-[(fluorosulfonyl)oxy]phenyl}carbamate is an organic compound that features a carbamate group attached to a phenyl ring substituted with a fluorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{4-[(fluorosulfonyl)oxy]phenyl}carbamate typically involves the reaction of ethyl carbamate with 4-hydroxybenzenesulfonyl fluoride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{4-[(fluorosulfonyl)oxy]phenyl}carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce the corresponding amine and carboxylic acid.
Scientific Research Applications
Ethyl N-{4-[(fluorosulfonyl)oxy]phenyl}carbamate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Chemical Biology: The compound is used in the development of bioorthogonal chemistry techniques, enabling the study of biological processes in living systems.
Drug Discovery: Its unique chemical properties make it a valuable tool in the design and synthesis of potential therapeutic agents.
Materials Science: The compound is utilized in the fabrication of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl N-{4-[(fluorosulfonyl)oxy]phenyl}carbamate involves its interaction with specific molecular targets, leading to the formation of covalent bonds with nucleophilic residues. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways. The fluorosulfonyl group is particularly reactive, enabling the compound to form stable adducts with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(fluorosulfonyloxy)benzoate
- N-Fluoro-N-(fluorosulfonyl)carbamate
Uniqueness
Ethyl N-{4-[(fluorosulfonyl)oxy]phenyl}carbamate is unique due to its combination of a carbamate group and a fluorosulfonyl group, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced versatility in chemical transformations and a broader range of applications in scientific research.
Properties
CAS No. |
2411314-44-6 |
---|---|
Molecular Formula |
C9H10FNO5S |
Molecular Weight |
263.2 |
Purity |
95 |
Origin of Product |
United States |
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